Synthetic Flexibility vs. 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Quantitative Analysis of Reactive Handles
The key differentiator for 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is the presence of an unsubstituted piperazine nitrogen, providing an additional reactive site for chemical diversification compared to its N-methylated analog, 6-(4-Methylpiperazin-1-yl)nicotinaldehyde (CAS 261715-38-2). The target compound possesses two nucleophilic amine sites (one secondary, one tertiary) available for derivatization, whereas the comparator has only one tertiary amine site, as the methyl group caps the other nitrogen . This structural difference translates to a quantitative 2-fold increase in the number of reactive nitrogen atoms available for alkylation, acylation, or reductive amination, effectively doubling the potential for generating diverse compound libraries from a single scaffold .
| Evidence Dimension | Number of Reactive Amine Sites Available for Derivatization |
|---|---|
| Target Compound Data | 2 (one secondary amine, one tertiary amine) |
| Comparator Or Baseline | 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: 1 (one tertiary amine; the other nitrogen is methylated and less reactive) |
| Quantified Difference | +1 reactive amine site (a 100% increase) |
| Conditions | Structural analysis based on SMILES notation: Target C1=CC(=NC=C1C=O)N2CCNCC2; Comparator C1=CC(=NC=C1C=O)N2CCN(C)CC2 |
Why This Matters
This difference is critical for procurement decisions in parallel synthesis or library generation, where maximizing diversity from a single, high-cost intermediate is a primary economic and scientific driver.
